HPA vs. Fluorinated HPA in Amorphous IGZO TFT Bias-Stress Stability
In a direct head-to-head comparison on amorphous indium gallium zinc oxide (IGZO) thin-film transistors (TFTs), an n-hexylphosphonic acid (HPA) SAM significantly reduced bias-stress turn-on voltage shifts compared to an unmodified IGZO surface, while a fluorinated hexylphosphonic acid (FPA) SAM provided even greater stability [1].
| Evidence Dimension | Bias-stress turn-on voltage shift |
|---|---|
| Target Compound Data | Significant reduction compared to baseline (qualitative) |
| Comparator Or Baseline | IGZO with no SAM (Baseline) vs. IGZO with FPA SAM (Comparator) |
| Quantified Difference | FPA SAM showed lower turn-on voltage shift than HPA SAM. |
| Conditions | IGZO bottom gate TFTs; HPA and FPA SAMs adsorbed on IGZO back channel surfaces. |
Why This Matters
For procurement in flexible electronics and display technologies, this evidence demonstrates that HPA provides a baseline improvement in TFT stability, while also establishing FPA as a superior but more specialized alternative, allowing engineers to select the appropriate phosphonic acid based on the required level of device stability.
- [1] Du, X., Flynn, B. T., Motley, J. R., Stickle, W. F., Bluhm, H., & Herman, G. S. (2014). Role of Self-Assembled Monolayers on Improved Electrical Stability of Amorphous In-Ga-Zn-O Thin-Film Transistors. ECS Journal of Solid State Science and Technology, 3(9), Q3045. DOI: 10.1149/2.010409jss View Source
